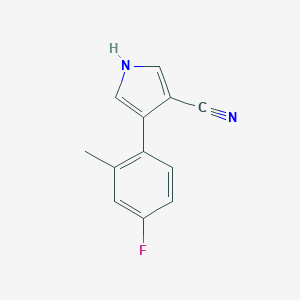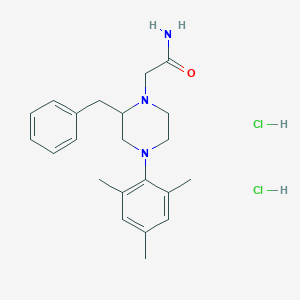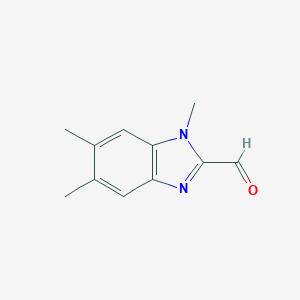
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile, also known as FMPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FMPC belongs to the class of pyrrole compounds, which are known for their unique chemical properties and diverse biological activities.
作用机制
The mechanism of action of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile are diverse and depend on the specific application. In cancer cells, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the pathogenesis of these diseases. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
The advantages of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile for lab experiments include its high purity, stability, and ease of synthesis. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is also relatively inexpensive compared to other pyrrole compounds, making it an attractive option for researchers on a budget. However, the limitations of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile include its low solubility in water, which can make it difficult to work with in certain applications. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile also has limited bioavailability, which may limit its potential as a therapeutic agent.
未来方向
There are many future directions for research on 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile, including the development of more efficient synthesis methods, the optimization of its therapeutic potential in various diseases, and the elucidation of its mechanism of action. Other potential applications of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile include its use as a fluorescent probe for imaging studies and its use as a catalyst for organic reactions. Overall, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is a promising compound with many potential applications in various fields, and further research is needed to fully understand its potential.
合成方法
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-cyano-2-fluoropyrrole in the presence of a palladium catalyst. Another method involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl cyanoacetate in the presence of sodium ethoxide. These methods have been optimized to produce high yields of pure 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile.
科学研究应用
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
属性
CAS 编号 |
124169-97-7 |
|---|---|
产品名称 |
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile |
分子式 |
C12H9FN2 |
分子量 |
200.21 g/mol |
IUPAC 名称 |
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H9FN2/c1-8-4-10(13)2-3-11(8)12-7-15-6-9(12)5-14/h2-4,6-7,15H,1H3 |
InChI 键 |
GHYIQEZXKQDJIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2=CNC=C2C#N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2=CNC=C2C#N |
同义词 |
4-(4-FLUORO-2-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)


![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)





![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)


